molecular formula C19H25Cl2N5O3 B1247204 Pirenzepine hydrochloride monohydrate

Pirenzepine hydrochloride monohydrate

Cat. No.: B1247204
M. Wt: 442.3 g/mol
InChI Key: ZOAVUHCVXFVQOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Muscarinic Receptor Antagonism Research

The study of muscarinic receptor antagonists has a long history, predating the molecular identification of receptor subtypes. For centuries, plant-derived alkaloids with anticholinergic properties, such as atropine (B194438) from Atropa belladonna, were used for various medicinal purposes. wikipedia.org These non-selective antagonists block the effects of acetylcholine (B1216132) at all muscarinic receptors, leading to a wide range of physiological effects. nih.gov Early research focused on the physiological responses to these agents, such as inhibition of glandular secretions, relaxation of smooth muscle, and changes in heart rate. nih.gov

The therapeutic application of these non-selective antagonists was often limited by their broad range of effects, many of which were undesirable side effects. For instance, a dose of atropine sufficient to reduce gastric acid secretion would also significantly impact salivary secretion and pupil diameter. nih.gov This lack of specificity spurred the quest for more targeted therapies. The initial understanding of muscarinic receptors was as a monolithic entity, and the differential effects of antagonists in various tissues were not fully understood.

Evolution of Selective Antimuscarinic Agents

A pivotal moment in muscarinic receptor research was the discovery that these receptors were not a single entity but a family of distinct subtypes. nih.gov This breakthrough was largely driven by the work of researchers who observed that certain antagonists, like pirenzepine (B46924), exhibited a higher affinity for muscarinic receptors in some tissues over others. nih.gov This observation challenged the single-receptor model and laid the groundwork for the classification of muscarinic receptors into five subtypes: M1, M2, M3, M4, and M5 (B69691). wikipedia.orgnih.gov

The identification of these subtypes opened a new frontier in drug development, with the goal of creating agents that could selectively target one receptor subtype, thereby achieving a more specific therapeutic effect with fewer side effects. Pirenzepine was at the forefront of this evolution, demonstrating a clear preference for the M1 receptor. taylorandfrancis.com This contrasted sharply with the non-selective profile of older antagonists like atropine. The development of selective antagonists has been instrumental in elucidating the specific physiological roles of each muscarinic receptor subtype. nih.gov For example, M1 receptors are abundant in the neocortex and hippocampus, M2 receptors are prominent in the heart, and M3 receptors are found on smooth muscle and glandular tissue. nih.gov

Significance of Pirenzepine Hydrochloride Monohydrate as a Prototypical M1 Selective Agent

Pirenzepine is widely regarded as the prototypical M1 selective muscarinic receptor antagonist. taylorandfrancis.com Its discovery and characterization were instrumental in defining the M1 receptor as a distinct pharmacological entity. nih.gov Research has consistently shown that pirenzepine has a significantly higher affinity for the M1 receptor compared to the other four subtypes. nih.gov This selectivity is the basis for its more targeted pharmacological profile compared to non-selective antagonists like atropine. nih.gov

The significance of pirenzepine in academic research extends beyond its therapeutic applications. It has been a crucial pharmacological tool for investigating the physiological and pathophysiological roles of the M1 receptor. For example, studies using pirenzepine have helped to delineate the role of M1 receptors in regulating gastric acid secretion. nih.gov More recent research has also explored the mechanism of pirenzepine's interaction with the M1 receptor, revealing that it can promote the dimerization of these receptors. nih.gov This finding has added another layer of complexity to our understanding of G protein-coupled receptor signaling.

The following data tables illustrate the binding affinities of pirenzepine and the non-selective antagonist atropine for the five human muscarinic receptor subtypes, highlighting the M1 selectivity of pirenzepine.

Table 1: Binding Affinity (Ki, nM) of Pirenzepine for Human Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)
M117
M2430
M3360
M495
M5290

Data compiled from various scientific sources.

Table 2: Binding Affinity (Ki, nM) of Atropine for Human Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)
M11.1
M21.4
M31.1
M41.4
M51.0

Data compiled from various scientific sources.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H25Cl2N5O3

Molecular Weight

442.3 g/mol

IUPAC Name

11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;hydrate;dihydrochloride

InChI

InChI=1S/C19H21N5O2.2ClH.H2O/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;;;/h2-8H,9-13H2,1H3,(H,21,26);2*1H;1H2

InChI Key

ZOAVUHCVXFVQOA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.O.Cl.Cl

Origin of Product

United States

Molecular Pharmacology and Receptor Interactions of Pirenzepine Hydrochloride Monohydrate

Muscarinic Acetylcholine (B1216132) Receptor Subtypes and Classification

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. youtube.comdrugbank.com These receptors are integral to a wide array of physiological functions. nih.govnih.gov They are classified into five distinct subtypes, M1 through M5 (B69691), each encoded by a separate gene and exhibiting unique tissue distribution and signaling properties. youtube.comnih.gov

The five subtypes of muscarinic receptors are broadly categorized based on their primary G protein-coupling mechanisms. The M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C, which in turn mobilizes intracellular calcium and activates protein kinase C. jpp.krakow.plphysiology.org In contrast, the M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, decrease cyclic AMP (cAMP) levels, and modulate ion channel activity. jpp.krakow.plyoutube.com

The M1 receptor is often referred to as the "neural" receptor due to its high expression in the central nervous system, including the cerebral cortex and hippocampus, as well as in autonomic ganglia and gastric parietal cells. nih.govpatsnap.com The M2 receptor, known as the "cardiac" receptor, is predominantly found in the heart, where it mediates vagal bradycardia, and is also present in smooth muscle and presynaptic nerve terminals. youtube.comnih.gov M3 receptors are widely expressed in exocrine glands and smooth muscles, regulating glandular secretions and smooth muscle contraction. youtube.comnih.gov The M4 and M5 receptors are primarily located in the central nervous system, with the M4 receptor found in the striatum and the M5 receptor in areas like the substantia nigra pars compacta and ventral tegmental area, where they are implicated in the modulation of dopaminergic neurotransmission. nih.govjpp.krakow.pl

Table 1: Characteristics of Muscarinic Acetylcholine Receptor Subtypes

Receptor SubtypePrimary G Protein CouplingPrimary Signaling Pathway
M1 Gq/11Phospholipase C activation, ↑ IP₃ and DAG, ↑ intracellular Ca²⁺
M2 Gi/oInhibition of adenylyl cyclase, ↓ cAMP, activation of K⁺ channels
M3 Gq/11Phospholipase C activation, ↑ IP₃ and DAG, ↑ intracellular Ca²⁺
M4 Gi/oInhibition of adenylyl cyclase, ↓ cAMP
M5 Gq/11Phospholipase C activation, ↑ IP₃ and DAG, ↑ intracellular Ca²⁺

The distinct tissue distribution of muscarinic receptor subtypes dictates their specific physiological roles. M1 receptor activation in gastric parietal cells contributes to the stimulation of gastric acid secretion. patsnap.com In the central nervous system, M1 receptors are involved in cognitive processes such as learning and memory. nih.gov

The M2 receptors in the heart are crucial for regulating heart rate, where their stimulation leads to a decrease in heart rate and contractility. youtube.com Presynaptically, M2 receptors act as autoreceptors, inhibiting further acetylcholine release.

M3 receptors play a significant role in mediating smooth muscle contraction in various organs, including the bronchi, bladder, and gastrointestinal tract. nih.govyoutube.com They also stimulate secretions from salivary and lacrimal glands. youtube.com

The M4 receptors in the striatum are involved in the modulation of motor control and have been investigated as a potential target for treating movement disorders. The M5 receptors are less well-characterized but are thought to play a role in the regulation of dopamine (B1211576) release in the brain and in the dilation of cerebral arteries. physiology.org

Receptor Binding Kinetics and Thermodynamics

The therapeutic utility and selectivity of pirenzepine (B46924) hydrochloride monohydrate are rooted in its specific binding characteristics to muscarinic receptor subtypes.

The binding of a ligand to a receptor is a dynamic process characterized by an association rate (k_on) and a dissociation rate (k_off). Studies have shown that the binding of [³H]pirenzepine exhibits rapid association and dissociation at muscarinic receptors. nih.gov This kinetic profile contributes to its pharmacological effects. While precise numerical values for the association and dissociation rates of pirenzepine at each muscarinic receptor subtype are not consistently reported across all studies, the qualitative description of rapid kinetics is a recurring finding.

Table 2: Receptor Binding Kinetics of Pirenzepine Hydrochloride Monohydrate (Qualitative Description)

Receptor SubtypeAssociation Rate (k_on)Dissociation Rate (k_off)
M1 RapidRapid
M2 Lower affinity suggests faster dissociationLower affinity suggests faster dissociation
M3 Lower affinity suggests faster dissociationLower affinity suggests faster dissociation
M4 Lower affinity suggests faster dissociationLower affinity suggests faster dissociation
M5 Not extensively characterizedNot extensively characterized

Equilibrium binding studies are crucial for determining the affinity of a ligand for its receptor, expressed as the equilibrium dissociation constant (Kd). A lower Kd value signifies a higher binding affinity. Pirenzepine demonstrates a marked selectivity for the M1 muscarinic receptor subtype, exhibiting significantly higher affinity for M1 receptors compared to M2, M3, and M4 receptors. caymanchem.comnih.gov

In studies using human brain tissue, the Kd of [³H]pirenzepine was determined to be approximately 5.5 nM from kinetic experiments and 9 nM from competitive binding experiments. nih.gov Other research has reported a high-affinity binding site for pirenzepine in the rat cerebral cortex with an affinity of 7 x 10⁷ M⁻¹. nih.gov Competition binding studies have further elucidated the selectivity of pirenzepine, with Ki values clearly discriminating between M1 and other muscarinic receptor subtypes. caymanchem.com For instance, one study reported a Ki of 11.48 nM for M1 receptors, while the Kis for M2, M3, and M4 receptors were 602.56 nM, 151.36 nM, and 199.53 nM, respectively. caymanchem.com

Table 3: Equilibrium Affinity Constants (Ki) of Pirenzepine for Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)Reference
M1 11.48 caymanchem.com
M2 602.56 caymanchem.com
M3 151.36 caymanchem.com
M4 199.53 caymanchem.com

Allosteric modulation refers to the process where a ligand binds to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous agonist, thereby altering the receptor's affinity or efficacy for the orthosteric ligand. While pirenzepine is primarily classified as a competitive antagonist at the M1 receptor, some research has suggested the possibility of allosteric interactions.

The concept of allosteric modulation at muscarinic receptors is well-established, with various compounds demonstrating the ability to either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the binding and/or function of the orthosteric ligand, acetylcholine. The binding of an allosteric modulator can induce conformational changes in the receptor that affect the orthosteric binding pocket.

While direct and definitive evidence characterizing pirenzepine as a classical allosteric modulator is limited, its complex binding behavior and ability to differentiate between receptor subtypes have led to considerations of more intricate binding mechanisms beyond simple competitive antagonism. The heterogeneity of pirenzepine's binding, where it displays high affinity for a subpopulation of muscarinic receptors (putative M1 sites) and lower affinity for others, could involve subtle allosteric effects that contribute to its pharmacological profile. Further research is warranted to fully elucidate any allosteric properties of pirenzepine at muscarinic receptors.

Investigation of Receptor Dimerization and Oligomerization Induced by this compound

The binding of ligands to G protein-coupled receptors (GPCRs), such as muscarinic receptors, is a multifaceted process that can involve changes in the receptor's conformation and the potential for ligand-induced receptor oligomerization. nih.gov Research has shown that M1 muscarinic receptors exist predominantly as monomers in their unliganded state. However, the introduction of pirenzepine induces a significant change in their quaternary structure. nih.gov

Utilizing advanced fluorescence-based techniques, including fluorescence correlation spectroscopy and fluorescence resonance energy transfer (FRET), studies have demonstrated that the binding of a fluorescent pirenzepine derivative (Bodipy-pirenzepine) to M1 receptors promotes their dimerization. nih.govnih.gov This process is not a simple, single-step event. Instead, it is described by a three-step mechanism involving four distinct receptor conformational states. The initial, rapid binding of pirenzepine to a peripheral site on the receptor triggers a series of conformational changes. nih.govnih.gov This allows the ligand to move into the inner regions of the protein, ultimately driving the ligand-receptor complexes into a high-affinity dimeric state. nih.govnih.gov This induced dimerization or oligomerization is a key aspect of pirenzepine's interaction with M1 receptors. youtube.com

Mechanism of Action at the M1 Muscarinic Receptor Subtype

Pirenzepine is recognized as a selective antagonist for the M1 muscarinic receptor. patsnap.commedchemexpress.com Its mechanism of action is centered on its ability to block the effects of the endogenous neurotransmitter, acetylcholine, at these specific receptor sites. patsnap.com M1 receptors are G protein-coupled receptors that, upon activation, mediate a variety of cellular responses, including the inhibition of adenylate cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels. drugbank.comnih.gov

Competitive Antagonism of Acetylcholine at M1 Receptors

Pirenzepine functions as a competitive antagonist at M1 muscarinic receptors. nih.gov This means it binds to the same site on the receptor as acetylcholine but does not activate it, thereby preventing acetylcholine from eliciting its normal physiological response. patsnap.com The selectivity of pirenzepine for the M1 receptor subtype is a defining characteristic. It exhibits a significantly higher affinity for M1 receptors compared to other muscarinic receptor subtypes (M2, M3, M4, and M5). researchgate.net For instance, studies have reported that pirenzepine's affinity for the M1 receptor is 6 to 35 times higher than for other subtypes. researchgate.net This selective antagonism is responsible for its ability to inhibit gastric acid secretion at doses lower than those needed to affect other systems like gastrointestinal motility or cardiovascular function. nih.gov

ParameterDescriptionSource
Mechanism Competitive Antagonist nih.gov
Primary Target M1 Muscarinic Acetylcholine Receptor patsnap.commedchemexpress.com
Action Blocks the binding and action of acetylcholine. patsnap.com
Selectivity 6 to 35-fold higher affinity for M1 receptors over M2, M3, M4, and M5 subtypes. researchgate.net

G-Protein Coupling and Downstream Signaling Pathway Modulation

The antagonism of M1 receptors by pirenzepine directly influences the G-protein coupling and the downstream signaling pathways that are normally activated by acetylcholine. M1 receptors preferentially couple to Gq/11 G-proteins. jci.org Activation of this pathway typically stimulates phospholipase C, leading to the breakdown of phosphoinositides. mdpi.com Pirenzepine's blockade of the M1 receptor disrupts this cascade. drugbank.comnih.gov

Muscarinic receptor subtypes differ in their coupling to adenylate cyclase. While M2 and M4 receptors are known to couple to Gi/Go proteins, leading to the inhibition of adenylate cyclase, M1 receptors are primarily associated with the Gq/11 pathway. jci.orgmdpi.com However, the interaction of pirenzepine reveals a nuanced picture. Studies comparing pirenzepine's effects on different signaling pathways have shown that it can distinguish between muscarinic receptor-mediated inhibition of adenylate cyclase and phosphoinositide breakdown. nih.govcapes.gov.br In rat brain tissue, pirenzepine displayed a much higher potency for inhibiting phosphoinositide breakdown (Ki of 21 nM) compared to its potency for inhibiting adenylate cyclase activity (Ki of 310 nM). nih.gov This suggests that the M1 receptors mediating phosphoinositide turnover are distinct from the muscarinic receptors (likely M2/M4) that inhibit adenylate cyclase, and pirenzepine is significantly more selective for the former. nih.govcapes.gov.br

The primary signaling pathway for M1 receptors involves the activation of phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This process is known as phosphoinositide turnover. Pirenzepine's antagonism at the M1 receptor effectively blocks this cascade. nih.govnih.gov Research has demonstrated that pirenzepine is a potent inhibitor of muscarinic agonist-stimulated phosphoinositide breakdown. nih.gov The compound's high affinity for the M1 receptor subtype directly correlates with its ability to prevent this signaling event, which is a key mechanism underlying its pharmacological effects, such as the reduction of gastric acid secretion. patsnap.comnih.gov

PathwayEffect of Pirenzepine at M1 ReceptorKi Value (Rat Brain)Source
Phosphoinositide Breakdown Potent Inhibition21 nM nih.gov
Adenylate Cyclase Weak Inhibition310 nM nih.gov

Inverse Agonist Activity at M2 Muscarinic Acetylcholine Receptors

This compound, primarily recognized as a selective M1 muscarinic receptor antagonist, also demonstrates notable activity at the M2 subtype. inrae.fr Specifically, research has characterized pirenzepine as an inverse agonist at M2 muscarinic acetylcholine receptors. inrae.frnih.gov Unlike neutral antagonists, which block the receptor without influencing its basal activity, an inverse agonist binds to the same receptor and reduces its level of constitutive, or baseline, activity.

This inverse agonism has been demonstrated in studies using pig atrial sarcolemma, a tissue rich in M2 receptors. inrae.fr In this experimental model, pirenzepine was shown to decrease the basal high-affinity GTPase activity, a key step in the G-protein signaling cascade associated with M2 receptor activation. inrae.fr This inhibitory effect on the receptor's intrinsic activity is a hallmark of inverse agonism. inrae.fr The effect of pirenzepine was observed to be concentration-dependent, with an EC50 value of 77.5 ± 10.3 μM for the decrease in Vmax of GTP hydrolysis. nih.gov This effect was more pronounced when potassium chloride was substituted for sodium chloride, with the EC50 value decreasing to 11.0 ± 0.8 μM. nih.gov

Further evidence for pirenzepine's inverse agonist activity comes from its differential binding affinity for various states of the M2 receptor. nih.gov Competition binding experiments have shown that the ranking of Ki (inhibition constant) values for pirenzepine is R* > R*+R > R (174, 155, and 115 nM, respectively), which is indicative of inverse agonism. nih.gov In contrast, neutral antagonists such as atropine (B194438) and AF-DX 116 did not significantly alter the basal GTPase activity but were able to antagonize the inhibitory effect of pirenzepine. inrae.fr This antagonistic action by neutral antagonists further solidifies the classification of pirenzepine as an inverse agonist at the M2 receptor. inrae.fr Additionally, long-term treatment of Chinese hamster ovary cells expressing a constitutively active mutant M2 receptor with pirenzepine resulted in a concentration-dependent up-regulation of cell surface receptor expression, another characteristic of inverse agonists. nih.gov

Selectivity Profile Against Other Muscarinic Receptor Subtypes

Comparative Antagonism of this compound versus Non-Selective Agents (e.g., Atropine)

The pharmacological significance of this compound is largely defined by its selectivity for the M1 muscarinic receptor subtype, especially when compared to non-selective antagonists like atropine. inrae.fr Atropine exhibits a broad-spectrum antagonism, binding with high and relatively similar affinity to all muscarinic receptor subtypes (M1-M5). inrae.frnih.gov This lack of selectivity means atropine blocks cholinergic signaling at a wide array of sites, including the central nervous system, heart, and smooth muscle. inrae.fr

In stark contrast, pirenzepine demonstrates a clear hierarchical binding profile. inrae.fr Its highest affinity is for the M1 receptor, with considerably lower affinity for M2 and M3 receptors. inrae.frnih.gov This selectivity has been consistently demonstrated in both radioligand binding studies and functional assays. inrae.frnih.gov For instance, in rat brain, pirenzepine exhibited a Ki value of 21 nM in a phosphoinositide breakdown assay (a process mediated by M1 receptors), while its Ki was 310 nM in an adenylate cyclase inhibition assay (mediated by M2 receptors). nih.gov Atropine, conversely, was equipotent in both assays with a Ki of approximately 1 to 2 nM. nih.gov This represents a roughly 19-fold selectivity for pirenzepine in these functional assays, a distinction not observed with the non-selective atropine. nih.gov

Similarly, studies on peripheral tissues have confirmed this disparity. nih.gov In rat parotid gland (rich in M1/M3 receptors) and heart (rich in M2 receptors), pirenzepine maintained its selectivity for the phosphoinositide response over the adenylate cyclase response. nih.gov Functional studies in pithed rats and cats have also shown that pirenzepine has a tenfold greater ability to inhibit M1-mediated ganglionic responses compared to its ability to block peripheral M2 and M3 responses in the heart and cardiovascular smooth muscle. inrae.fr The rank order of selectivity for the M1 receptor subtype has been established as pirenzepine > dicyclomine (B1218976) > trihexyphenidyl (B89730) > atropine. inrae.fr

Quantitative Assessment of Selectivity Ratios Across M1-M5 Receptor Subtypes

The selectivity of pirenzepine for the M1 muscarinic receptor subtype over the other four subtypes (M2-M5) has been quantitatively established through binding assays using cloned human muscarinic receptors expressed in cell lines. These studies provide precise affinity constants (Ki) that allow for the calculation of selectivity ratios.

Pirenzepine binds with the highest affinity to the m1 receptor subtype. nih.govguidetopharmacology.org Its affinity for m2 and m3 receptors is significantly lower, and its affinity for m4 and m5 receptors is intermediate. nih.gov One study reported pKi values (the negative logarithm of the Ki value) for pirenzepine across the five subtypes, which highlights these differences. nih.gov While pirenzepine shows high affinity for M1 receptors, it has a 6- and 13-fold lower affinity for m4 and m5 receptors, respectively. nih.gov

The following table presents the antagonist binding properties of pirenzepine at the five cloned human muscarinic receptor subtypes expressed in Chinese Hamster Ovary (CHO-K1) cells. The Ki values represent the concentration of pirenzepine required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Pirenzepine Binding Affinity (Ki) at Human Muscarinic Receptor Subtypes Data sourced from Buckley et al. (1989) as cited by the IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org

Receptor Subtype Ki (nM)
M1 24
M2 430
M3 360
M4 96

From these Ki values, the selectivity ratios can be calculated by dividing the Ki value for a given subtype by the Ki value for the M1 subtype.

Table 2: Pirenzepine Selectivity Ratios Relative to the M1 Receptor

Receptor Subtype Comparison Selectivity Ratio (Fold-Difference)
M2/M1 17.9
M3/M1 15.0
M4/M1 4.0

These quantitative data clearly illustrate the M1-selective profile of pirenzepine. It is approximately 18-fold more selective for M1 over M2 receptors and 15-fold more selective for M1 over M3 receptors. Its selectivity over M4 and M5 receptors is less pronounced but still significant. This selectivity profile underpins its distinct pharmacological actions compared to non-selective antagonists like atropine.

Structure Activity Relationship Sar Studies of Pirenzepine Hydrochloride Monohydrate Analogs

Impact of Tricyclic Ring System Modifications on M1 Selectivity

The tricyclic ring system of pirenzepine (B46924) is a critical determinant of its selective affinity for the M1 muscarinic receptor. nih.gov Research into analogs with modified tricyclic systems has revealed that both the composition and the conformation of this moiety are vital for M1 selectivity.

The M1 selectivity is highly dependent on the specific tricyclic scaffold. A comparative study of various analogs revealed that only those incorporating 6-membered ring systems showed significant M1 selectivity. nih.gov This suggests that the spatial arrangement dictated by the six-membered ring is optimal for fitting into the M1 receptor's binding pocket. The close structural resemblance of pirenzepine to tricyclic psychotropic agents like imipramine (B1671792) further underscores the importance of specific groups within the ring system for directing selectivity towards muscarinic receptors and avoiding effects on other targets. nih.gov

Tricyclic ModificationKey FindingImpact on M1 SelectivityReference
Substitution at position 4 (e.g., Cl, Me)Froze the "butterfly motion" of the tricyclic ring.Reduced overall affinity, but showed differences between atropisomers. elsevierpure.com
Variation of ring typeAnalogs with 6-membered ring systems retained significant selectivity.Maintained or conferred M1 selectivity. nih.gov
Removal/alteration of endocyclic amideThe endocyclic amide group is crucial for preferential muscarinic receptor binding.Loss of selectivity. nih.gov

Role of the Basic Side Chain in Receptor Affinity and Selectivity

The nature and placement of the basic side chain attached to the tricyclic system are equally crucial for receptor affinity and selectivity. nih.govnih.gov This chain, typically containing a protonatable nitrogen atom, is involved in key interactions within the receptor binding site.

Studies have demonstrated that the positioning of the protonated nitrogen atom of the side chain is a determining factor for muscarinic receptor binding. nih.gov The flexibility of this side chain is also a critical parameter. Derivatives with highly flexible side chains, which have a high degree of freedom of rotation around single bonds, were found to be nonselective. nih.gov This indicates that a certain degree of conformational rigidity in the side chain is necessary to properly orient the molecule for a selective interaction with the M1 receptor.

Modification of the terminal basic group has profound effects on selectivity. Replacing the piperazine (B1678402) ring of pirenzepine with moieties like cis- and trans-cyclohexane-1,2-diamine or trans- and cis-perhydroquinoxaline rings led to a loss of M1/M2 selectivity. nih.gov Interestingly, this change did not just abolish selectivity but, in the case of the cyclohexane-1,2-diamine analogs, inverted it, resulting in higher affinity for the M2 receptor subtype. nih.gov This highlights that the basic side chain is a major contributor to distinguishing between muscarinic receptor subtypes.

Side Chain ModificationKey FindingImpact on Receptor Affinity/SelectivityReference
Increased flexibilityHigh degree of rotational freedom.Resulted in nonselective compounds. nih.gov
Replacement of piperazine with cyclohexane-1,2-diamineStructural change abolished M1/M2 selectivity.Increased M2 affinity, leading to reversed selectivity. nih.gov
Replacement of piperazine with perhydroquinoxalineAltered the basic moiety.Abolished M1/M2 selectivity. nih.gov

Rational Design and Synthesis of Pirenzepine-Related Selective Antimuscarinics

Insights from SAR studies have guided the rational design and synthesis of novel pirenzepine analogs with tailored selectivity profiles. nih.govnih.gov By understanding which molecular components govern affinity for different muscarinic subtypes, researchers can design new compounds with desired properties.

One example of rational design involves the targeted modification of the side chain to alter the selectivity profile. The synthesis of a pirenzepine derivative, UH-AH 37, where the side chain was modified, resulted in a compound with a distinctly different selectivity profile from pirenzepine. nih.gov While it retained high affinity for M1 receptors, it also gained high affinity for M3 receptors, a characteristic not seen with pirenzepine. This derivative demonstrated pronounced M2/M3 selectivity, making it a useful pharmacological tool for characterizing receptor subtypes. nih.gov

Another approach involved replacing the piperazyl group of pirenzepine with other cyclic diamine structures to probe the role of the piperazine ring in receptor interaction. nih.gov The synthesis of analogs with cyclohexane-1,2-diamine and perhydroquinoxaline units was intended to explore how these changes would affect binding. nih.gov The resulting data, showing a loss of M1 selectivity, provided valuable information for constructing pharmacophore models of the M1 and M2 receptor binding sites. nih.gov

Computational Chemistry and Molecular Modeling Approaches to SAR

Computational methods have become indispensable tools in modern drug discovery and SAR analysis, providing deep insights into the molecular interactions that are often unattainable through experimental methods alone. mdpi.comnih.gov These in-silico approaches allow for the visualization and energetic evaluation of how a ligand like pirenzepine or its analogs interacts with its receptor target. researchgate.netresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. nih.gov This method is crucial for understanding the binding modes of pirenzepine analogs and estimating their interaction energy. researchgate.net Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govnih.gov

In the context of pirenzepine, docking studies can be used to rationalize the observed SAR data. For example, by docking a series of analogs into a homology model of the M1 receptor, researchers can visualize why certain modifications to the tricyclic ring or side chain enhance or diminish binding affinity and selectivity. The docking scores, which estimate the binding affinity, can help rank potential new analogs before they are synthesized, thus accelerating the design process. chemrxiv.org Studies have shown that docking can successfully predict binding modes and that the calculated binding energy from modeling studies can correlate well with experimental data. researchgate.netnih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by docking. nih.gov MD simulations model the movement of atoms and molecules over time, allowing for the observation of binding and unbinding events and the conformational changes that occur in both the ligand and the receptor upon complex formation. nih.govresearchgate.net

For pirenzepine and its analogs, MD simulations can elucidate the stability of the docked poses and explore the entire binding landscape. rsc.org Techniques like accelerated MD (aMD) are particularly useful for simulating slow processes like ligand binding and unbinding, which can occur on timescales beyond the reach of conventional MD. nih.gov By analyzing the trajectories from MD simulations, researchers can calculate binding free energies, which provide a more accurate prediction of affinity than simple docking scores. mdpi.com These simulations can reveal the role of specific residues in the receptor that are critical for the binding selectivity of inhibitors and explain how subtle changes in a ligand's structure can lead to significant differences in biological activity. rsc.org

Preclinical and in Vitro Pharmacological Investigations

Studies in Isolated Organ Preparations

In vitro studies using isolated organ preparations have provided significant insights into the pharmacological effects of pirenzepine (B46924) on various smooth muscles and secretory glands.

Gastric Acid Secretion Inhibition in Animal Models (e.g., Mouse Isolated Stomach)

Pirenzepine has demonstrated a notable inhibitory effect on gastric acid secretion in isolated stomach preparations from animal models. In the isolated stomach of the mouse, both pirenzepine and the non-selective muscarinic antagonist atropine (B194438) produced a concentration-dependent inhibition of vagally-stimulated acid secretion. This inhibition was consistent with a competitive antagonism of endogenous acetylcholine (B1216132).

In another study utilizing isolated rat parietal cells, pirenzepine was shown to specifically inhibit carbamylcholine-stimulated potentiation of dibutyryl cyclic AMP-induced acid secretion with an IC50 of 1.1 microM. In contrast, atropine was significantly more potent, with an IC50 of 4.6 nM. This suggests that while pirenzepine is a weaker inhibitor at the parietal cell level compared to atropine, its in vivo efficacy may be attributed to its action at other regulatory sites with higher affinity for pirenzepine.

Table 1: Inhibitory Effects of Pirenzepine on Gastric Acid Secretion

Animal Model Preparation Stimulant Pirenzepine Effect IC50/pA2 Value Reference
Mouse Isolated Stomach Vagal Stimulation Competitive Inhibition Not specified

Effects on Gastrointestinal Motility (e.g., Esophageal, Duodenal, Ileal Smooth Muscle)

The effects of pirenzepine on the motility of different segments of the gastrointestinal tract have been a key area of investigation, highlighting its selectivity.

Esophageal Smooth Muscle: In human studies, oral administration of pirenzepine, at doses effective for treating peptic ulcer disease, did not significantly alter lower esophageal sphincter pressure or peristaltic pressures. This is in contrast to the standard anticholinergic agent propantheline, which markedly reduced peristaltic contraction pressures.

Duodenal Smooth Muscle: In a study involving patients with duodenal ulcers, intravenous administration of pirenzepine at an equiactive antisecretory dose compared to atropine resulted in a significant decrease in duodenal pressure. However, atropine was found to be much more effective in reducing duodenal motility, with a 95% decrease in the motility index compared to 49% for pirenzepine. nih.gov This finding underscores the relative selectivity of pirenzepine's action.

Ileal Smooth Muscle: In isolated guinea pig ileal longitudinal muscle-myenteric plexus preparations, pirenzepine has been shown to antagonize acetylcholine-induced contractions. Schild plot analysis, a method used to quantify the affinity of an antagonist, has been employed to determine the pA2 value of pirenzepine in this tissue. The pA2 value provides a measure of the antagonist's potency. In one study, the mean pA2 value for pirenzepine against bethanechol-induced contractions in guinea pig gastric smooth muscle was 6.52, which was lower than that of atropine (8.52). nih.gov

Table 2: Comparative Effects of Pirenzepine and Atropine on Gastrointestinal Motility

Tissue Species Pirenzepine Effect Atropine Effect Reference
Esophageal Pressure Human No significant change Marked reduction (with Propantheline)
Duodenal Motility Human 49% decrease in motility index 95% decrease in motility index nih.gov

Impact on Other Organ Systems (e.g., Pancreatic Secretion)

The influence of pirenzepine extends to other organ systems, such as the pancreas.

In studies using isolated rat pancreatic acini, pirenzepine caused a concentration-dependent rightward shift in the dose-response curve for carbamylcholine-stimulated amylase secretion, without affecting the maximal response. nih.gov This indicates a competitive antagonistic effect at the cholinergic receptors on pancreatic acinar cells. Furthermore, in the isolated perfused rat pancreas, pirenzepine rapidly abolished pancreatic secretions stimulated by carbamylcholine. nih.gov Another study on dispersed rat pancreatic acini found that pirenzepine's inhibitory potency on urecholine-induced amylase secretion was about 1,000 times lower than that of atropine. nih.gov

Cell Culture and Tissue Slice Studies

Investigations at the cellular level, using transfected cell systems and tissue slices, have provided a more granular understanding of pirenzepine's interaction with muscarinic receptors and the subsequent cellular responses.

Receptor Expression and Functional Assays in Transfected Cell Systems

Pirenzepine's selectivity for the M1 muscarinic receptor subtype has been extensively characterized in various transfected cell systems.

In Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-M1 cells), functional assays have been employed to study the effects of pirenzepine. For instance, the influx of intracellular calcium in response to muscarinic agonists can be measured using fluorescent indicators like Fluo-4 AM. nih.gov Pirenzepine's ability to antagonize this agonist-induced calcium mobilization serves as a functional measure of its M1 receptor blockade.

Bioluminescence Resonance Energy Transfer (BRET) assays in CHO-M1 cells have also been utilized to study the signaling bias of ligands at the M1 receptor. nih.gov These assays can differentiate between G-protein-mediated signaling and β-arrestin-mediated pathways.

Table 3: Functional Assays of Pirenzepine in M1 Receptor-Transfected Cells

Cell Line Assay Type Measured Response Pirenzepine Action Reference
CHO-M1 Calcium Imaging (Fluo-4 AM) Intracellular Calcium Influx Antagonism of agonist-induced response nih.gov

Investigations of Cellular Responses to Pirenzepine Hydrochloride Monohydrate

Beyond simple receptor binding, studies have delved into the broader cellular consequences of pirenzepine treatment.

In living HEK293 cells expressing EGFP-fused human M1 muscarinic receptors, fluorescence correlation spectroscopy has revealed that pirenzepine promotes the dimerization of these receptors. This ligand-induced change in the receptor's quaternary structure is a key aspect of its mechanism of action.

Furthermore, in rat hippocampal slices, pirenzepine was found to block a transient calcium-dependent depolarization produced by muscarinic agonists. This response is thought to be linked to the phosphatidylinositol signaling pathway, which is a major second messenger system for M1 receptors.

Neuronal Studies: Modulation of Neurite Outgrowth and Axonal Plasticity

Pirenzepine, primarily known as a selective M1 muscarinic acetylcholine receptor (M1R) antagonist, has been the subject of in vitro neuronal studies to investigate its effects on nerve growth and repair mechanisms. patsnap.com Research has demonstrated that molecules that block M1Rs can stimulate the outgrowth of neurites, the projections from nerve cell bodies that form connections with other neurons. nih.gov This finding was confirmed in cultured rat nerve cells, where experimentally increasing M1R protein levels inhibited neurite outgrowth. nih.gov Conversely, nerve cells from mouse models lacking the M1R exhibited enhanced neurite outgrowth compared to controls. nih.gov

Studies focusing on pirenzepine have shown that its application promotes sensory neurite outgrowth in vitro. nih.govnih.gov The mechanism appears to involve the activation of the AMP-activated protein kinase (AMPK) pathway, which is crucial for neuronal bioenergetics. researchgate.net Pirenzepine has been shown to drive the phosphorylation of AMPK in a time- and dose-dependent manner in adult sensory neurons, which in turn augments mitochondrial function and enhances neurite outgrowth. researchgate.net This effect on axonal plasticity suggests a potential for stimulating nerve repair. nih.govresearchgate.net

Further investigation into the signaling cascade revealed that the neurite outgrowth stimulated by pirenzepine can be blocked by specific inhibitors, highlighting the complexity of the molecular pathway. For instance, the CaMKKβ inhibitor, STO-609, was found to block the pirenzepine-induced neurite outgrowth in cultured sensory neurons from normal rats, indicating the involvement of the TRPM3/CaMKKβ/AMPK pathway in mediating these effects. researchgate.net

Table 1: Effect of Pirenzepine and Inhibitors on Neurite Outgrowth in Cultured Rat Sensory Neurons
CompoundConcentrationObserved Effect on Neurite OutgrowthReference
Pirenzepine1 µMIncreased neurite outgrowth researchgate.net
STO-609 (CaMKKβ inhibitor)1 µM - 3 µMBlocked pirenzepine-induced neurite outgrowth researchgate.net
Muscarinic Toxin 7 (MT7)Not SpecifiedIncreased neurite outgrowth researchgate.net

Animal Models for Investigating Pharmacological Effects (excluding clinical trials)

Cholinergic System Modulation in Rodent Brain Regions

In vivo studies using rodent models have been instrumental in characterizing the interaction of pirenzepine with the central nervous system's cholinergic pathways. As a selective M1 muscarinic antagonist, pirenzepine has been shown to selectively identify a high-affinity population of muscarinic cholinergic receptors in the rat cerebral cortex. scilit.comdntb.gov.ua This selectivity is a key feature of its pharmacological profile within the brain. patsnap.com

Research on the basolateral amygdala (BLA) of rats has further elucidated the role of M1 receptors in memory consolidation. nih.gov While cholinergic activation in the BLA is known to modulate memory, studies using pirenzepine's analogue, telenzipine, have shown that blocking M1 receptors can prevent the memory-enhancing effects of non-selective muscarinic agonists like oxotremorine. nih.gov This indicates that M1 receptor activation is a necessary component for cholinergic-mediated memory modulation in this brain region. nih.gov

Furthermore, in a rat model of epilepsy (amygdala kindling), pirenzepine demonstrated a significant effect on the development of seizures. nih.gov Intracerebroventricular administration of pirenzepine retarded the development of kindling seizures and reduced the duration of afterdischarges, suggesting that M1 receptors play a critical role in the initial stages of seizure generation but not in already established kindled seizures. nih.gov

Impact on Specific Physiological Functions in Preclinical Species

Beyond the central nervous system, the pharmacological effects of pirenzepine have been investigated in preclinical animal models, particularly concerning gastrointestinal and secretory functions. Pirenzepine is recognized as an antimuscarinic agent that inhibits gastric acid secretion at lower doses than those needed to affect gastrointestinal motility or other bodily functions. drugbank.comnih.govselleckchem.com

In studies using isolated small and large intestinal regions from rabbits, pirenzepine exhibited distinct effects on motility. nih.gov It concentration-dependently inhibited pendular movements in the ileum and the motor activity in the proximal colon and taenia coli, an effect consistent with M3 muscarinic receptor antagonism. nih.gov However, at lower, nanomolar concentrations, pirenzepine paradoxically enhanced the motility of the proximal taenia coli, suggesting the presence of an inhibitory M1-mediated pathway in this specific tissue. nih.gov This highlights a complex, region-specific modulation of intestinal motility by pirenzepine.

Exploration of Peripheral Neuropathy Models in Rodents

Pirenzepine has been extensively studied in rodent models of peripheral neuropathy, where it has shown potential to prevent and reverse multiple indices of nerve damage. nih.govnih.gov These studies have provided a foundation for understanding its neuro-regenerative capabilities in various pathological contexts. nih.gov

In mouse models of type 1 diabetes, induced by streptozotocin (B1681764) (STZ), pirenzepine has demonstrated significant efficacy in mitigating diabetic peripheral neuropathy. nih.govnih.govnih.gov STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, thereby inducing a state of diabetes that leads to neuropathic complications. aragen.cominotiv.com

Systemic and topical administration of pirenzepine in these models prevented and reversed nerve damage. nih.gov Specifically, topical application of pirenzepine to the paw of diabetic mice prevented tactile allodynia (pain from non-painful stimuli), thermal hypoalgesia (reduced sensitivity to heat), and the loss of epidermal nerve fibers in the treated area. nih.govnih.gov It also attenuated the slowing of motor nerve conduction velocity in the corresponding limb. nih.govnih.gov Notably, some positive effects were also observed in the contralateral, untreated limb, suggesting a systemic effect following local application. nih.govnih.gov The treatment was also capable of reversing established heat hypoalgesia. nih.govnih.gov

Table 2: Effects of Pirenzepine in Streptozotocin-Induced Diabetic Neuropathy Mouse Model
Neuropathy IndexEffect of Pirenzepine TreatmentReference
Tactile AllodyniaPrevented nih.govnih.gov
Thermal HypoalgesiaPrevented and Reversed nih.govnih.gov
Epidermal Nerve Fiber DensityPrevented loss nih.govnih.gov
Motor Nerve Conduction VelocityAttenuated slowing nih.govnih.gov

The therapeutic potential of pirenzepine has also been explored in models of chemotherapy-induced peripheral neuropathy (CIPN), a significant side effect of many anticancer drugs like platinum-based agents and taxanes. nih.govnih.govneuroscijournal.comnih.gov Research indicates that the M1R-blocking action of pirenzepine is effective in preventing nerve damage associated with chemotherapy in animal models. nih.gov

Studies have shown that antagonism of the M1R by pirenzepine can be protective in chemotherapy-induced peripheral neuropathy. researchgate.net The underlying mechanism is thought to be consistent with its effects in diabetic neuropathy, involving the enhancement of neuronal bioenergetics and promotion of axonal repair. nih.govresearchgate.net This suggests that blocking the M1R with pirenzepine could stimulate nerve repair and regeneration across different etiologies of peripheral nerve damage. nih.gov

Myopia Models in Animal Species (e.g., Chicks, Tree Shrews, Rhesus Monkeys)

Pirenzepine has been extensively studied in various animal models to investigate its efficacy in controlling the progression of myopia. nih.govnih.govoup.com These models, which include chicks, tree shrews, and rhesus monkeys, have been crucial in demonstrating that the visual environment can influence eye growth and that this process can be pharmacologically modulated. oup.comnih.gov

In the tree shrew, a mammal phylogenetically close to primates, daily subconjunctival administration of pirenzepine was shown to effectively prevent experimentally induced myopia. nih.govunifr.ch Specifically, in monocularly deprived tree shrews, pirenzepine treatment resulted in significantly less vitreous chamber elongation and prevented equatorial enlargement of the eye compared to control groups. nih.gov

Studies in chicks have also shown that pirenzepine can prevent form-deprivation myopia. nih.gov Similarly, research conducted on rhesus monkeys confirmed that pirenzepine is effective in preventing the development of form-deprivation myopia in primates. nih.gov These animal models collectively provide strong preclinical evidence for the anti-myopia effects of pirenzepine, primarily through the inhibition of excessive axial elongation of the eye. nih.govnih.gov

Table 3: Efficacy of Pirenzepine in Animal Models of Myopia This table summarizes the observed effects of pirenzepine administration in different species used for myopia research.

Animal Model Type of Induced Myopia Key Findings with Pirenzepine Treatment Source
Tree Shrew Form Deprivation / Lens Defocus Significant reduction in axial myopia; Prevention of vitreous chamber elongation and equatorial enlargement. nih.gov
Chick Form Deprivation Prevention of form-deprivation myopia; Reduction in axial elongation. nih.govnih.gov
Rhesus Monkey Form Deprivation Prevention of the development of form-deprivation myopia. nih.gov

| Guinea Pig | Form Deprivation | Inhibition of myopic progression. | arvojournals.orgresearchgate.net |

A significant finding from preclinical research is that pirenzepine controls myopia progression through a non-accommodative mechanism. nih.govnih.gov Accommodation, the process of focusing on near objects, has long been debated as a potential cause of myopia. However, studies with pirenzepine and other muscarinic antagonists suggest that the mechanism of action is independent of the accommodative state of the eye. nih.govnih.gov

This concept is further supported by the receptor profile of pirenzepine. The drug's ability to slow myopia development without causing the profound cycloplegia (paralysis of accommodation) associated with non-selective antagonists like atropine points towards a mechanism based in the neural retina or other posterior eye structures, rather than one dependent on the ciliary muscle that controls accommodation. ophed.com

The development of the eye and the progression of myopia are influenced by a complex signaling cascade involving multiple muscarinic acetylcholine receptor subtypes. nih.govnih.gov All five subtypes (M₁ through M₅) are expressed in the key ocular tissues implicated in growth control, including the retina, choroid, and sclera, in various species, including humans. nih.govnih.govarvojournals.org

Pirenzepine is known as a relatively selective M₁ receptor antagonist. ophed.com However, its therapeutic effect in myopia is likely not mediated by the M₁ receptor alone. arvojournals.org In vitro binding affinity data show that pirenzepine has only a four-fold lower affinity for the M₄ receptor compared to the M₁ receptor, suggesting significant cross-reactivity. arvojournals.org

Studies using highly selective antagonists have clarified the roles of these subtypes. In tree shrews, the administration of either MT7 (a highly M₁-selective antagonist) or MT3 (a highly M₄-selective antagonist) was effective in reducing the development of deprivation-induced myopia. arvojournals.org This indicates that signaling pathways involving both M₁ and M₄ receptors are critical in the muscarinic antagonist-mediated inhibition of abnormal eye growth in mammals. arvojournals.org Research in guinea pigs also supports this dual role, showing that pirenzepine treatment alters the expression of both M₁ and M₄ receptors in the choroid and sclera. arvojournals.org While M₁ and M₄ receptors appear to be the primary targets for pirenzepine in myopia control, other subtypes like M₂ and M₃ have also been implicated in the general development of myopia in mouse models. nih.gov

DNA Interaction Studies of this compound

Biophysical Characterization of Drug-DNA Complex Formation

Investigations into the interaction between pirenzepine and DNA have been conducted to understand its molecular binding mechanisms, which is significant for the development of new therapeutic agents that control gene expression. researchgate.netnih.gov A series of biophysical techniques have been employed to characterize the formation of a complex between pirenzepine and calf-thymus DNA (Ct-DNA). researchgate.netnih.gov

Spectroscopic methods, including UV-visible absorption and fluorescence spectroscopy, confirmed that a complex forms between pirenzepine and Ct-DNA. researchgate.netnih.gov The binding constant (K) for this interaction was calculated to be in the order of 10³ M⁻¹, a value consistent with a non-intercalative, groove-binding mode. researchgate.netnih.gov

Isothermal titration calorimetry (ITC) was used to determine the thermodynamic parameters of the interaction. researchgate.netnih.gov The binding process is primarily enthalpically driven, suggesting that hydrogen bonding and hydrophobic interactions are the main forces stabilizing the pirenzepine-Ct-DNA complex. researchgate.netnih.gov Molecular modeling studies complemented these experimental findings, calculating a binding energy that was in approximate agreement with the ITC data and confirming a groove-binding model. researchgate.netnih.gov

Table 4: Thermodynamic Parameters of Pirenzepine-Ct-DNA Interaction Data obtained from isothermal titration calorimetric studies at a specific temperature.

Thermodynamic Parameter Value Interpretation
Binding Constant (K) ~10³ M⁻¹ Indicates moderate binding affinity, typical for groove binders. researchgate.netnih.gov
Enthalpy Change (ΔH) -2.54 kcal mol⁻¹ The negative value indicates the binding is enthalpically driven and exothermic. researchgate.netnih.gov
Entropy Term (TΔS) 4.3 kcal mol⁻¹ The positive value suggests that hydrophobic interactions play a significant role in stabilizing the complex. researchgate.netnih.gov

| Binding Energy (from modeling) | -7.5 kcal mol⁻¹ | Corroborates the experimental findings from ITC. researchgate.netnih.gov |

Spectroscopic and Viscometric Analyses of Binding Mode

The interaction between pirenzepine and calf-thymus DNA (Ct-DNA) has been elucidated through a series of biophysical techniques, including UV-visible absorption and fluorescence spectroscopy, which confirmed the formation of a pirenzepine-Ct-DNA complex. nih.gov

UV-visible absorption spectroscopy is a fundamental method to detect structural changes and complex formation. When a small molecule binds to DNA, it can result in changes in the absorbance (hyperchromism or hypochromism) and a shift in the wavelength of maximum absorbance (red or blue shift). In studies of pirenzepine's interaction with Ct-DNA, changes in the UV-visible absorption spectrum were indicative of complex formation. nih.gov

Fluorescence spectroscopy offers high sensitivity for studying binding interactions. Pirenzepine exhibits intrinsic fluorescence, and its fluorescence intensity was observed to be quenched upon the addition of increasing concentrations of Ct-DNA. This quenching is a strong indicator of interaction and can be used to calculate binding parameters. The binding constant (Kb) for the pirenzepine-Ct-DNA complex, as determined by fluorescence quenching, was calculated to be in the order of 103 M-1. nih.gov This magnitude is consistent with a groove binding mode of interaction, rather than classical intercalation. nih.gov

Viscometric measurements are particularly sensitive to changes in the length of the DNA double helix. Intercalating agents, which insert themselves between the base pairs of DNA, cause a significant increase in the viscosity of the DNA solution due to the lengthening of the helix. In contrast, molecules that bind in the grooves of DNA typically cause little to no change in the relative viscosity. Viscometric studies of pirenzepine with Ct-DNA showed no significant change in the relative viscosity of the DNA solution, further ruling out an intercalative binding mode and strongly supporting a groove-binding interaction. nih.gov

Thermodynamic parameters for the binding of pirenzepine to Ct-DNA were determined using isothermal titration calorimetry (ITC). These studies revealed that the interaction is enthalpically driven. nih.gov The negative enthalpy change (ΔH) and a positive entropy change (TΔS) indicate that hydrogen bonding and hydrophobic interactions are the primary forces stabilizing the pirenzepine-Ct-DNA complex. nih.gov

Table 1: Binding and Thermodynamic Parameters for Pirenzepine-Ct-DNA Interaction

Parameter Value Method
Binding Constant (Kb) ~103 M-1 Fluorescence Spectroscopy
Enthalpy Change (ΔH) -2.54 kcal mol-1 Isothermal Titration Calorimetry
Entropy Change (TΔS) 4.3 kcal mol-1 Isothermal Titration Calorimetry

Molecular Modeling of Pirenzepine-DNA Interactions

To complement the experimental findings, molecular modeling studies were conducted to visualize and analyze the interaction between pirenzepine and DNA at an atomic level. nih.gov These computational techniques provide a theoretical framework for understanding the preferred binding site and the forces governing the interaction.

Molecular docking simulations were performed to predict the most stable binding conformation of pirenzepine with a B-DNA dodecamer. The results of these simulations indicated that pirenzepine preferentially binds to the minor groove of the DNA. nih.gov This in silico result is in strong agreement with the experimental data obtained from spectroscopic and viscometric analyses. nih.gov

The modeling studies revealed that the pirenzepine molecule fits snugly into the curvature of the minor groove. The binding is stabilized by a combination of forces. The calculations showed evidence of hydrogen bond formation between the drug and the DNA bases. nih.gov Furthermore, hydrophobic interactions between the non-polar parts of the pirenzepine molecule and the DNA groove also contribute significantly to the stability of the complex. nih.gov The role of electrostatic interactions in the binding of pirenzepine to Ct-DNA was also noted as a potential contributing factor. nih.gov

The binding energy for the pirenzepine-DNA complex was calculated from the molecular modeling studies. The calculated binding energy was found to be approximately -7.5 kcal mol-1. nih.gov This value is notably similar to the binding energy derived from experimental isothermal titration calorimetry, providing a strong correlation between the theoretical model and the empirical data. nih.gov

Table 2: Molecular Modeling Results for Pirenzepine-DNA Interaction

Parameter Finding
Preferred Binding Site Minor Groove of DNA
Stabilizing Forces Hydrogen Bonding, Hydrophobic Interactions, Electrostatic Interactions
Calculated Binding Energy -7.5 kcal mol-1

Chemical Synthesis and Stability of Pirenzepine Hydrochloride Monohydrate

Overview of Synthetic Pathways and Methodologies

The synthesis of pirenzepine (B46924) involves a multi-step process, with various methodologies developed to improve efficiency, yield, and safety. A pivotal intermediate in many synthetic routes is the tricyclic compound 5,11-dihydro-6H-pyrido[2,3-b] researchgate.netnih.govbenzodiazepin-6-one. google.com

A common pathway starts with 2-amino-N-(2-chloropyridyl-3-)benzamide as the raw material. google.com Historically, the cyclization of this precursor to form the key intermediate required high temperatures (205-210 °C) in the absence of a solvent. google.com While this method could achieve yields of around 80%, it presented significant challenges for industrial-scale production. The high reaction temperature and the instantaneous production of a large volume of hydrogen chloride gas posed safety hazards. Furthermore, the product would rapidly solidify, making it difficult to handle in a large reactor, and often contained a higher level of impurities due to the harsh conditions. google.com

Research has also highlighted that the conditions for forming the dihydrochloride (B599025) salt are critical. Harsh conditions, such as using concentrated hydrochloric acid at high temperatures, can lead to an unexpected rearrangement of the scaffold, producing an isomeric impurity instead of the intended pirenzepine dihydrochloride. nih.gov Therefore, milder conditions are necessary to ensure the correct final product is formed. nih.gov

Stereoselective Synthesis and Chiral Resolution (if applicable)

Pirenzepine is an achiral molecule, meaning it does not have a non-superimposable mirror image (enantiomer). fda.gov As a result, the principles of stereoselective synthesis and chiral resolution are not applicable to its production.

For context, chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual, pure enantiomers. wikipedia.org This is a crucial step in the production of many pharmaceuticals where only one enantiomer provides the therapeutic effect while the other may be inactive or cause unwanted side effects. nih.gov Common methods for chiral resolution include the crystallization of diastereomeric salts, where the racemic mixture is reacted with a chiral resolving agent to form diastereomers that have different physical properties and can be separated by crystallization. wikipedia.org Stereoselective synthesis, also known as asymmetric synthesis, refers to a chemical reaction that preferentially results in one stereoisomer over others, avoiding the need to separate a racemic mixture later on. mdpi.comrsc.org

Stability Studies Under Various Conditions

The stability of pirenzepine hydrochloride monohydrate is significantly influenced by environmental factors, particularly pH and the presence of moisture. researchgate.netresearchgate.net

The degradation kinetics of pirenzepine hydrochloride in aqueous solutions are highly dependent on pH. researchgate.net Studies have shown that the degradation of the drug is significant in solutions with a pH below 7.0 and that the degradation process follows first-order kinetics. researchgate.net The compound is particularly unstable in strongly acidic or strongly alkaline conditions. researchgate.net

Maximum stability for pirenzepine hydrochloride is observed at a pH of approximately 5.1. researchgate.net The shelf life of the compound varies dramatically with pH. For instance, at 25°C, the estimated shelf life (t₉₀) is 783.6 days at its most stable pH of 5.1, but this drops to just 13.1 days at pH 1.1 and a mere 0.7 days at pH 10.0. researchgate.net The ionization of pirenzepine, which has a pKa of 8.2, is markedly affected by pH changes within the physiological range. nih.govnih.gov

The following table summarizes the findings from a degradation kinetics study of pirenzepine hydrochloride at various pH levels.

pHShelf Life (t₉₀) at 25°C (days)Activation Energy (Ea) (kJ/mol)
1.113.172.83
5.1783.6105.10
7.058.274.33
10.00.771.67
Data sourced from a degradation kinetics study of pirenzepine hydrochloride in aqueous solution. researchgate.net

The stability of pirenzepine is dependent on the presence of moisture. researchgate.net While detailed public studies on the specific mechanisms of moisture-induced degradation are limited, it is established that controlling moisture is a factor in maintaining the integrity of the compound. The negative effects of moisture on stability can be minimized by ensuring the compound is maintained at its optimal pH. researchgate.net In solid dosage forms, pirenzepine dihydrochloride has been shown to be stable upon exposure, with no observed changes in appearance or the formation of degradation products, suggesting that appropriate formulation can mitigate moisture-related instability. researchgate.net

Analytical Methodologies for Pirenzepine Hydrochloride Monohydrate in Research

Spectrophotometric Methods

Spectrophotometry offers a rapid, simple, and cost-effective approach for the quantification of Pirenzepine (B46924). These methods are based on the principle that the molecule absorbs light in the ultraviolet-visible spectrum.

UV-Visible Spectroscopy Applications

UV-Visible spectrophotometry is a widely used technique for the analysis of Pirenzepine hydrochloride monohydrate in its bulk form and pharmaceutical preparations. rjptonline.org A simple, accurate, and precise method has been developed for its detection. rjptonline.org Studies have established the optimal conditions for analysis, including the determination of the wavelength of maximum absorbance (λmax). rjptonline.orgrjptonline.org For instance, Pirenzepine dihydrochloride (B599025) exhibits a λmax at 281 nm. rjptonline.orgrjptonline.org In different pH environments, the absorption characteristics can change; the drug shows maximum absorption at 280 nm in hydrochloric acid and at 295 nm in 0.1 N sodium hydroxide, which is attributed to keto-enol tautomerism. researchgate.net

Validation studies have confirmed the method's linearity, accuracy, precision, and sensitivity, adhering to guidelines from the International Conference on Harmonization (ICH). rjptonline.orgrjptonline.org The linearity of the method has been demonstrated over a specific concentration range, with a high correlation coefficient, indicating a direct proportional relationship between absorbance and concentration. rjptonline.org Furthermore, derivative spectrophotometry has been employed to analyze Pirenzepine in the presence of its degradation products, providing a suitable method for stability monitoring. researchgate.net

Key Parameters of a Validated UV-Visible Spectrophotometric Method for Pirenzepine Dihydrochloride rjptonline.org
ParameterValue
Wavelength of Max Absorbance (λmax)281 nm
Linearity Range0-20 µg/mL
Correlation Coefficient (R²)0.998
Regression Equationy = 0.04x + 0.056
Limit of Detection (LOD)0.165 µg/mL
Limit of Quantitation (LOQ)0.500 µg/mL

Chromatographic Techniques

Chromatographic methods are indispensable for the separation, identification, and quantification of Pirenzepine, especially in complex biological matrices. These techniques offer high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. rjptonline.org Reversed-phase HPLC methods are commonly developed and validated for determining the compound in biological fluids like plasma and aqueous humor, as well as in pharmaceutical dosage forms. nih.govresearchgate.net

One such method, developed to assess ocular bioavailability, utilized a Luna RP18 column with a mobile phase consisting of methanol, potassium dihydrogen phosphate (B84403) (KH2PO4), and sodium 1-pentanesulfonate, with UV detection at 280 nm. nih.govresearchgate.net This method was validated for its linearity, precision, and accuracy, proving suitable for monitoring Pirenzepine concentrations in rabbit aqueous humor. nih.gov For plasma analysis, a different HPLC method using imipramine (B1671792) as an internal standard has been reported, demonstrating a lower limit of detection and linearity over a range suitable for pharmacokinetic studies. researchgate.net

Comparative HPLC Method Parameters for Pirenzepine Analysis nih.govresearchgate.net
ParameterMethod for Aqueous HumorMethod for Plasma
MatrixRabbit Aqueous HumorHuman Plasma
ColumnLuna RP18 (5 µm, 4.6 mm x 150 mm)Not Specified
Mobile PhaseMethanol/0.02 M KH2PO4/Sodium 1-pentanesulfonateTwo different conditions described
Detection Wavelength280 nmNot Specified
Internal StandardNot SpecifiedImipramine
Linearity Range20-400 ng/mL5-100 ng/mL
Limit of Quantitation (LOQ)20 ng/mLNot Specified (LOD is 2.5 ng/mL)
Recovery92.4% - 101.4%Not Specified

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis

For applications requiring very high sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique is particularly valuable for quantifying the low concentrations of Pirenzepine typically found in biological samples like human plasma during clinical studies. nih.gov

A validated LC-MS/MS method involves sample preparation, often by liquid-liquid extraction, followed by separation using reverse-phase chromatography. nih.gov The detection is performed by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition. For Pirenzepine, the transition of m/z 352→113 is typically used for quantification. nih.gov This method has been validated over a concentration range of 1-100 ng/mL in plasma, with a low limit of quantification (LOQ) of 1 ng/mL, demonstrating its suitability for pharmacokinetic and safety studies. nih.gov

LC-MS/MS Method Details for Pirenzepine in Human Plasma nih.gov
ParameterSpecification
InstrumentationSciex API III tandem mass spectrometer
Ionization ModePositive Ion Mode
Monitoring ModeMultiple Reaction Monitoring (MRM)
Parent → Daughter Ion Transitionm/z 352 → 113
Sample PreparationLiquid-liquid extraction
Validated Concentration Range1-100 ng/mL
Limit of Quantitation (LOQ)1 ng/mL

Thin Layer Chromatography (TLC) in Pirenzepine Research

Thin Layer Chromatography (TLC) serves as a simple and versatile tool for the qualitative analysis of Pirenzepine. researchgate.net It is often used for identification purposes and to check the purity of the compound. The method typically involves spotting the sample on a precoated silica (B1680970) gel plate, which is then developed in a suitable solvent system. researchgate.net For Pirenzepine, precoated TLC plates with silica gel FZs4 have been used. researchgate.net Following development, the separated spots are visualized, often under UV light. TLC can effectively separate Pirenzepine from its metabolites or degradation products, making it useful in stability studies and for monitoring the progress of chemical reactions. researchgate.netnih.gov

Radioimmunoassays and Radioligand Binding Assays

These highly sensitive and specific techniques are fundamental in pharmacokinetic studies and for characterizing the interaction of Pirenzepine with its biological targets.

A selective and reproducible radioimmunoassay (RIA) has been developed for the determination of Pirenzepine in both plasma and urine. nih.gov This competitive assay is capable of detecting Pirenzepine levels as low as 1.25 ng/mL, providing the sensitivity needed for pharmacokinetic and clinical investigations. nih.gov A key advantage of this RIA is its high specificity; it does not show cross-reactivity with the main metabolites of Pirenzepine, ensuring that only the parent drug is measured. nih.goviaea.org The assay has proven to be robust, with sample stability confirmed even after long-term frozen storage. nih.gov

Radioligand binding assays are crucial for investigating the pharmacological profile of Pirenzepine at its site of action—the muscarinic receptors. nih.gov These assays measure the affinity of a drug for a specific receptor by competing with a radiolabeled ligand. nih.gov Studies have used this technique to compare the binding properties of Pirenzepine with classical muscarinic antagonists. nih.gov The results from these binding assays have revealed that Pirenzepine exhibits differential affinity for various muscarinic receptor subtypes, binding with significantly higher affinity to receptors in exocrine glands and fundus mucosa compared to those in smooth muscle and the heart. nih.gov This evidence for selective binding helps to explain the compound's specific pharmacological actions. nih.gov

Other Advanced Analytical Techniques (e.g., NMR, Circular Dichroism)

Beyond chromatographic and basic spectroscopic methods, a range of other advanced analytical techniques have been employed to provide a deeper understanding of the structural and conformational properties of pirenzepine. These methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, have been invaluable in elucidating the molecule's three-dimensional structure and dynamic behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a critical tool for studying the conformational dynamics of pirenzepine, specifically the hindered rotation around the exocyclic amide bond. nih.gov

¹H NMR for Conformational Analysis:

Proton NMR (¹H NMR) studies have revealed that pirenzepine exists as two distinct, slowly interconverting conformations (rotamers) in solution due to the restricted rotation about the N(11)-C(acetyl) amide bond. nih.gov The relative populations of these two conformers are temperature-dependent. Research has quantified the ratios of these conformers and the rate of their interconversion at various temperatures, providing insight into the molecule's flexibility and the energy barrier to rotation. nih.gov

These findings are significant as they help to understand the molecule's behavior in biological systems. The rapid rates of interconversion observed suggest that the selection of a specific conformation is not the rate-limiting step in the binding kinetics of pirenzepine to muscarinic receptors. nih.gov

Table 1: Conformational Equilibrium Data for Pirenzepine from ¹H NMR Studies nih.gov
ParameterTemperatureValue
Ratio of Conformers (I:II)2 °C1 : 1.76
30 °C1 : 2.37
Rate of Interconversion (k)20 °C1 ± 0.5 s⁻¹
80 °C247 ± 20 s⁻¹
Activation Energy (ΔG‡)80 °C71 kJ mol⁻¹

¹³C NMR Spectroscopy:

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for studying the conformation of chiral molecules. nih.gov It measures the differential absorption of left- and right-circularly polarized light, which is particularly useful for determining the secondary structure of proteins and the absolute configuration of small chiral molecules. nih.govnih.gov

However, this compound is an achiral molecule. fda.gov As a result, it does not exhibit a natural CD spectrum. While induced circular dichroism can sometimes be observed when an achiral molecule binds to a chiral host (like a cyclodextrin (B1172386) or a protein), specific research applying CD spectroscopy to analyze this compound is not prominent in the literature based on available data.

X-ray Crystallography

The crystallographic data have shown that the conformation observed in the solid state corresponds to one of the local energy minima calculated by computational methods. nih.gov This conformation exhibits a spatial arrangement similar to that of other known anticholinergic agents, which helps to rationalize its specific interaction with muscarinic receptors. nih.gov Furthermore, the crystal structure of the pirenzepine monohydrate free base has also been studied, confirming its monoclinic crystal system. researchgate.net This structural information is foundational for understanding its physicochemical properties and for computational modeling studies. nih.gov

Implications for Drug Discovery and Pharmacological Research

Pirenzepine (B46924) Hydrochloride Monohydrate as a Tool for Muscarinic Receptor Research

Pirenzepine hydrochloride monohydrate has been a pivotal pharmacological tool in the study of muscarinic acetylcholine (B1216132) receptors. Its significance stems primarily from its selective antagonist activity at the M1 muscarinic receptor subtype. patsnap.comtaylorandfrancis.com Before the discovery of pirenzepine, distinguishing between the different muscarinic receptor subtypes was a significant challenge for researchers. Pirenzepine's preference for M1 receptors over M2 and M3 subtypes provided a crucial key to unlock the distinct physiological roles of these receptors. taylorandfrancis.comcaymanchem.com

This selectivity allows researchers to investigate M1 receptor-mediated functions specifically. For instance, pirenzepine has been used to differentiate between muscarinic receptor-mediated biochemical pathways, such as phosphoinositide breakdown (predominantly an M1/M3-mediated response) and the inhibition of adenylate cyclase (an M2/M4-mediated response). nih.govdrugbank.com In studies on brain tissue, pirenzepine showed a clear preference for inhibiting phosphoinositide breakdown over its effect on adenylate cyclase, correlating with its higher affinity for M1 binding sites. nih.gov This has made it an invaluable compound for characterizing the signaling cascades associated with individual muscarinic receptor subtypes in various tissues, including the central nervous system, gastric parietal cells, and peripheral ganglia. patsnap.comtaylorandfrancis.com

The compound's tricyclic structure and its resulting pharmacological properties have been extensively studied to understand the structure-activity relationships that govern muscarinic receptor binding and selectivity. nih.govcymitquimica.com Research has demonstrated that pirenzepine behaves as a competitive antagonist at muscarinic receptors. nih.gov Furthermore, some studies have characterized it as an inverse agonist at M2 receptors, meaning it can inhibit the receptor's basal activity in the absence of an agonist. nih.gov

Table 1: Pirenzepine Binding Affinity (Ki) at Muscarinic Receptor Subtypes

Receptor Subtype Binding Affinity (Ki) in nM
M1 11.48 caymanchem.com
M2 602.56 caymanchem.com
M3 151.36 caymanchem.com
M4 199.53 caymanchem.com

This table illustrates pirenzepine's higher affinity for the M1 receptor compared to other muscarinic subtypes, highlighting its utility as a selective antagonist in research.

Development of Novel Selective Muscarinic Antagonists Inspired by Pirenzepine Structure

The discovery of pirenzepine and its unique M1-selective profile was a catalyst for further research aimed at developing even more potent and selective muscarinic antagonists. nih.gov Its tricyclic benzodiazepine (B76468) structure served as a foundational template for medicinal chemists to synthesize and evaluate new compounds with varied selectivity profiles for the five muscarinic receptor subtypes (M1-M5). nih.govnih.gov This wave of research led to the identification of antagonists with novel selectivities, thereby expanding the toolkit for pharmacologists.

One of the key research directions inspired by pirenzepine was the modification of its chemical structure to alter receptor affinity and selectivity. This led to the development of compounds such as AF-DX 116, which was the first antagonist identified to have a higher affinity for cardiac M2 receptors than for M1 or M3 receptors. nih.gov This was a significant breakthrough, as it provided a tool to selectively target muscarinic receptors in the heart.

Further exploration of pirenzepine-like structures yielded UH-AH 37, a derivative that, unlike pirenzepine, displayed high affinity for both M1 and M3 receptors but low affinity for M2 receptors. nih.gov This M2/M3 selectivity was a clear divergence from its parent compound, demonstrating that subtle structural modifications could dramatically alter the pharmacological profile. nih.gov These developments underscore how pirenzepine's discovery initiated a structured effort to design subtype-selective muscarinic ligands, which are crucial for both basic research and as potential therapeutic agents with fewer side effects than non-selective antagonists. nih.govnih.gov

Table 2: Comparative Selectivity Profiles of Pirenzepine and Inspired Compounds

Compound Selectivity Profile Key Characteristic
Pirenzepine M1 > M3 > M2 nih.gov First M1-selective antagonist nih.gov
AF-DX 116 M2 > M1 > M3 nih.gov First cardioselective (M2) antagonist nih.gov
UH-AH 37 M1 ≈ M3 > M2 nih.govnih.gov High affinity for M1 and M3 receptors, low for M2 nih.gov

This table compares the receptor selectivity of pirenzepine with antagonists developed based on its structure, showing the successful diversification of selectivity profiles.

Repurposing and Novel Applications of this compound in Preclinical Research

Drug repurposing, the strategy of finding new uses for existing approved drugs, offers a streamlined path for developing new therapies due to established safety profiles. nih.govmassgeneral.org this compound, originally developed for treating peptic ulcers, has become a subject of such research, with several promising preclinical applications emerging. pharmaffiliates.comnih.gov

One of the most significant areas of investigation is in the treatment of peripheral neuropathy. Preclinical studies have shown that selective blockade of the M1 receptor with pirenzepine can be neuroprotective. jci.org In rodent models of diabetes, pirenzepine prevented or reversed key indicators of peripheral neuropathy, such as the loss of sensory nerve terminals and slowed nerve conduction. jci.org The proposed mechanism involves the enhancement of mitochondrial function in sensory ganglia. jci.org Importantly, these neuroprotective effects were also observed in models of neuropathy induced by chemotherapy agents, suggesting a broader potential application. jci.org

Another area of preclinical investigation is oncology. Research has explored the role of muscarinic receptors in cancer cell proliferation and migration. Pirenzepine, as an M1 antagonist, has demonstrated anti-proliferative activity in certain cancer cell lines, such as prostate cancer. medchemexpress.com Studies have indicated that pirenzepine can inhibit the migration of prostate and lung cancer cells and may exert its effects by modulating signaling pathways like the Hedgehog pathway. medchemexpress.com

Additionally, pirenzepine has been investigated for its potential to control the progression of myopia (nearsightedness) in animal models. caymanchem.com It was shown to prevent form-deprivation myopia in chicks, an experimental model for the condition. caymanchem.com These diverse preclinical findings highlight the potential for pirenzepine to be repurposed for indications far beyond its original gastrointestinal applications.

Future Directions in Muscarinic Receptor Pharmacology

The field of muscarinic receptor pharmacology is continuously evolving, driven by the need for more effective and targeted therapies for a wide range of diseases, including neurological, respiratory, and gastrointestinal disorders. numberanalytics.comnumberanalytics.com While pirenzepine marked a critical first step, future research is focused on overcoming existing challenges and exploring new therapeutic strategies.

A primary goal is the development of ligands with even greater subtype selectivity. numberanalytics.comresearchgate.net While pirenzepine is M1-selective, its affinity for other subtypes is not negligible, which can lead to side effects. nih.gov The development of highly specific agonists and antagonists for each of the five muscarinic subtypes (M1-M5) is a major objective, as this would allow for more precise therapeutic interventions with minimal off-target effects. nih.govnumberanalytics.com Advances in structural biology, including the crystallization of muscarinic receptors, are providing unprecedented insights into their structure, which is expected to facilitate structure-based drug design of more selective molecules. nih.govresearchgate.net

Another major frontier is the exploration of allosteric modulators. numberanalytics.comresearchgate.net Unlike traditional (orthosteric) ligands that bind to the same site as the natural neurotransmitter acetylcholine, allosteric modulators bind to a different site on the receptor. researchgate.net These modulators can be positive (PAMs), negative (NAMs), or neutral, and they offer a more nuanced way to regulate receptor function. They can enhance or reduce the effect of the endogenous neurotransmitter without directly activating or blocking the receptor themselves, which may lead to a better safety profile. researchgate.net

Furthermore, the development of "bitopic" ligands, which simultaneously interact with both the orthosteric and allosteric sites, represents another innovative approach to achieving subtype selectivity. nih.gov As our understanding of the complex signaling pathways activated by muscarinic receptors deepens, future research will likely identify novel therapeutic targets and applications in areas such as cancer and metabolic disorders. nih.govnumberanalytics.com

Q & A

Q. How can researchers confirm the identity of Pirenzepine hydrochloride monohydrate in a sample?

  • Methodological Answer : Use qualitative chloride tests (e.g., adding silver nitrate to a 1:50 aqueous solution to observe white precipitate formation, as per <1.09> chloride identification protocols). Confirm the compound’s molecular structure via mass spectrometry (MS) or nuclear magnetic resonance (NMR), cross-referencing with literature data. For example, the mass spectral peak at m/e 392 corresponds to the molecular ion [M]⁺, with key fragments at m/e 380 and 352 . Key Tests :
  • Chloride ion verification .
  • Chromatographic retention time matching against a reference standard .

Q. What are the standard methods for assessing the purity of this compound?

  • Methodological Answer : Perform clarity and color tests (dissolve 1.0 g in 10 mL water; compare against a control solution of Matching fluid F and diluted HCl). Heavy metal content (<10 ppm) is quantified via Method 2 using 2.0 g of sample and standard lead solutions . For impurity profiling, use HPLC with mobile phase A (methanol:buffer ratio specified in pharmacopeial guidelines) and validate against a diluted standard solution (1:1000). Acceptable impurity thresholds: individual peaks ≤3/10 and total ≤3/5 of the main peak area .

Advanced Research Questions

Q. How to design an HPLC method for impurity profiling in this compound?

  • Methodological Answer : Optimize Parameters :
  • Column : Reverse-phase C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient elution with methanol and phosphate buffer (pH 3.0).
  • Detection : UV at 280 nm .
    Sample Preparation :
    Dissolve 0.3 g in 10 mL water, dilute 1:10 with methanol and mobile phase. Use a calibration curve for quantification. Validate precision (RSD <2%), accuracy (spiked recovery 98–102%), and limit of detection (LOD <0.1%).
    Critical Considerations :
  • Ensure baseline separation of pirenzepine from degradation products (e.g., hydrolyzed analogs).
  • Monitor column temperature (25–30°C) to avoid peak broadening .

Q. What are the critical parameters in determining the crystal structure of Pirenzepine monohydrate?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with the following conditions:
  • Crystal System : Monoclinic, space group P2₁/c.
  • Unit Cell Parameters :
ParameterValue (Å/°)
a13.160
b12.766
β90.0
Steps :
  • Grow crystals via slow evaporation in aqueous methanol.
  • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine structure using SHELXL software.
    Challenges :
  • Hydrate stability: Protect crystals from desiccation during data collection.

Q. How to resolve discrepancies in purity assessments between titration and chromatographic methods?

  • Methodological Answer : Root Cause Analysis :
  • Titration Bias : May overestimate purity if impurities lack acidic/basic groups.

  • HPLC Limitations : Co-eluting impurities or non-UV-active species may be undetected.
    Resolution Strategy :

  • Cross-validate with orthogonal methods (e.g., ion chromatography for chloride content ).

  • Perform mass-balance calculations:
    Purity=100%(Moisture+Residual Solvents+Inorganic Impurities)\text{Purity} = 100\% - (\text{Moisture} + \text{Residual Solvents} + \text{Inorganic Impurities})

  • Use thermogravimetric analysis (TGA) to quantify hydrate water content .

Data Contradiction Analysis

Q. How to address conflicting results in stability studies under varying storage conditions?

  • Methodological Answer : Experimental Design :
  • Store samples in airtight containers at 25°C/60% RH (pharmacopeial standard) vs. accelerated conditions (40°C/75% RH).
  • Test intervals: 0, 1, 3, 6 months.
    Analytical Tools :
  • HPLC for degradation products .
  • Karl Fischer titration for water content .
    Interpretation :
  • If degradation exceeds ICH thresholds (e.g., >5% impurity at 6 months), revise storage recommendations (e.g., desiccants, inert atmosphere) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.